molecular formula C12H17NO2 B13673766 1-(3,4-Dimethoxybenzyl)azetidine

1-(3,4-Dimethoxybenzyl)azetidine

Cat. No.: B13673766
M. Wt: 207.27 g/mol
InChI Key: WFLJFESBBYCNRT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it faces challenges due to the inherent reactivity of the imine component .

Industrial Production Methods: Industrial production of 1-(3,4-Dimethoxybenzyl)azetidine typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cycloaddition reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized azetidines, reduced azetidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . The presence of the 3,4-dimethoxybenzyl group further enhances its reactivity and interaction with biological targets.

Biological Activity

1-(3,4-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring. Its unique structure, which includes a 3,4-dimethoxybenzyl group, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}N O2_{2}
  • Molecular Weight : 207.27 g/mol
  • IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]azetidine

The azetidine ring is known for its significant ring strain, which contributes to its unique reactivity profiles compared to other heterocycles. This strain may enhance the compound's interaction with biological targets, making it a valuable candidate for drug discovery.

Anticancer Properties

Research indicates that compounds containing azetidine rings can exhibit various pharmacological effects, including anticancer activity . Preliminary studies suggest that this compound may serve as a scaffold for developing enzyme inhibitors that target cancer cell proliferation. The mechanism of action is primarily driven by the inherent strain within the azetidine ring, facilitating bond cleavage and formation under specific conditions.

A comparative analysis of similar compounds reveals that this compound may possess unique biological activities not seen in other azetidines or related compounds:

Compound NameStructureUnique Features
1-(3,4-Dimethoxyphenyl)azetidineContains a phenyl group instead of a benzyl groupMay exhibit different solubility and stability properties
1-(3,4-Dimethoxybenzyl)piperazinePiperazine ring instead of azetidineDifferent biological activities due to piperazine's flexibility
1-(3,4-Dimethoxybenzyl)piperidinePiperidine ringAltered pharmacokinetic properties compared to azetidines
1-(3,4-Dimethoxybenzyl)morpholineMorpholine ringUnique target specificity due to morpholine's structure

Antihypertensive Effects

In addition to its anticancer potential, there is evidence suggesting that this compound may have antihypertensive properties . Compounds with similar structural features have been shown to modulate blood pressure through various mechanisms, including the inhibition of angiotensin-converting enzyme (ACE).

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • N-Alkylation Reactions : The azetidine ring can be synthesized via N-alkylation of an appropriate amine.
  • Cycloaddition Reactions : Cycloaddition strategies can be employed to construct the azetidine framework from suitable precursors.
  • Functionalization Techniques : Post-synthetic modifications can enhance the biological activity and selectivity of the compound .

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various molecular targets:

  • A study demonstrated that this compound could inhibit specific enzymes involved in cancer cell proliferation, highlighting its potential as a lead compound for drug development .
  • Another investigation into its antihypertensive effects revealed that it could effectively lower blood pressure in animal models by inhibiting ACE activity.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO2/c1-14-11-5-4-10(8-12(11)15-2)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3

InChI Key

WFLJFESBBYCNRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC2)OC

Origin of Product

United States

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